

# Spectroscopic Data and Analysis of 3-(3-Chlorophenoxy)propylamine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)propylamine

Cat. No.: B049238

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## Introduction

**3-(3-Chlorophenoxy)propylamine** is a chemical compound of interest in pharmaceutical research and drug development. Its structural elucidation and characterization are fundamental for understanding its chemical behavior and biological activity. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-(3-Chlorophenoxy)propylamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, standardized experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-(3-Chlorophenoxy)propylamine**, the following data has been predicted based on established principles of spectroscopy and analysis of analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-(3-Chlorophenoxy)propylamine**

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.20	t	1H	Ar-H
~6.90	d	1H	Ar-H
~6.85	s	1H	Ar-H
~6.75	d	1H	Ar-H
~4.00	t	2H	O-CH <sub>2</sub>
~2.85	t	2H	CH <sub>2</sub> -N
~1.95	p	2H	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>
~1.50 (broad)	s	2H	NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **3-(3-Chlorophenoxy)propylamine**Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~159.0	Ar-C-O
~135.0	Ar-C-Cl
~130.0	Ar-CH
~121.0	Ar-CH
~115.0	Ar-CH
~113.0	Ar-CH
~66.0	O-CH <sub>2</sub>
~40.0	CH <sub>2</sub> -N
~31.0	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>

Table 3: Predicted IR Absorption Bands for **3-(3-Chlorophenoxy)propylamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3300	Medium, Broad	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1580	Strong	N-H bend (scissoring)
1590, 1480	Strong	Aromatic C=C stretch
1250-1200	Strong	Aryl-O-C stretch (asymmetric)
1050-1000	Strong	Aryl-O-C stretch (symmetric)
800-750	Strong	C-Cl stretch
780-690	Strong	Aromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-(3-Chlorophenoxy)propylamine**

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
185/187	Moderate	[M] <sup>+</sup> (Molecular ion, ~3:1 ratio due to <sup>35</sup> Cl/ <sup>37</sup> Cl)
128/130	High	[M - C <sub>3</sub> H <sub>7</sub> N] <sup>+</sup> (Loss of propylamine side chain)
99	Moderate	[C <sub>4</sub> H <sub>5</sub> ClO] <sup>+</sup>
56	High	[C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>
30	Very High	[CH <sub>4</sub> N] <sup>+</sup> (Base peak)

## Experimental Protocols

The following are detailed, generic methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **3-(3-Chlorophenoxy)propylamine** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.<sup>[1]</sup> For  $^{13}\text{C}$  NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.<sup>[1]</sup>
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.<sup>[2]</sup>
  - Acquire the spectrum using a standard pulse sequence.
  - Set the number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).<sup>[2]</sup>
  - Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.<sup>[2]</sup>
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.<sup>[2]</sup>

- Perform baseline correction.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: The sample can be analyzed as a neat liquid if it is an oil, or as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or as a mull in an oil like Nujol.[3]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample holder (or salt plates).
  - Place the prepared sample in the spectrometer's sample compartment.
  - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands in the spectrum.
  - Correlate the observed bands with known vibrational frequencies of functional groups to confirm the presence of amine, aromatic, ether, and chloro- functionalities.

## Mass Spectrometry (MS)

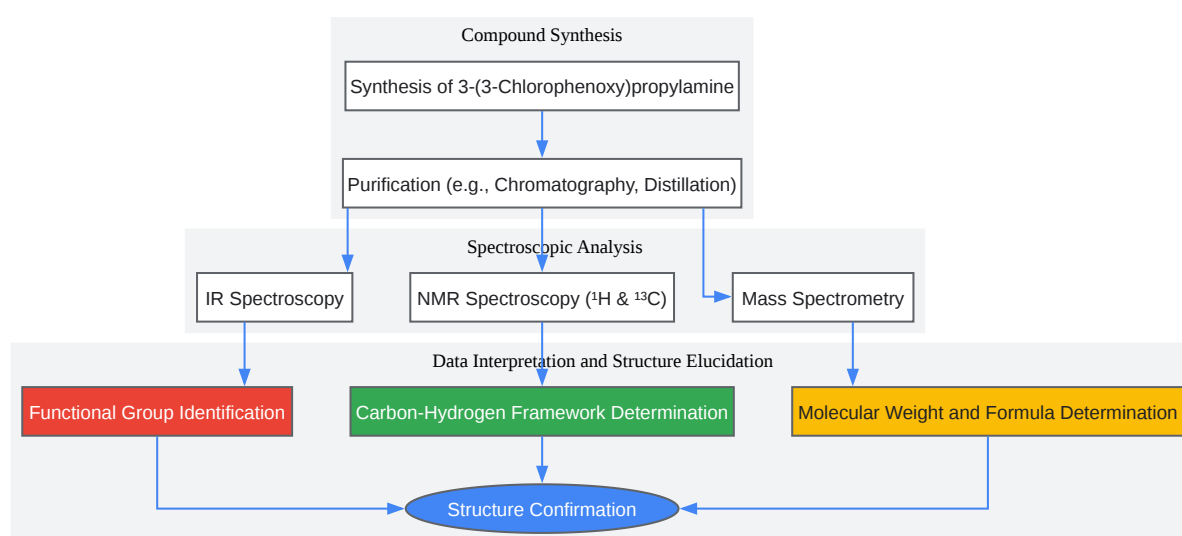
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.<sup>[4]</sup>
- **Ionization:** Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small organic molecules that provides detailed fragmentation patterns.<sup>[5][6]</sup>
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).<sup>[5]</sup>
- **Detection:** The separated ions are detected, and their abundance is recorded.<sup>[4]</sup>
- **Data Analysis:**
  - The resulting mass spectrum plots the relative abundance of ions versus their  $m/z$  ratio.
  - Identify the molecular ion peak to confirm the molecular weight of the compound. The presence of a peak at  $M+2$  with an intensity of about one-third of the molecular ion is characteristic of a molecule containing one chlorine atom.
  - Analyze the fragmentation pattern to gain further structural information.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized compound like **3-(3-Chlorophenoxy)propylamine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **3-(3-Chlorophenoxy)propylamine**.

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